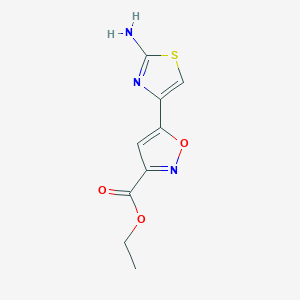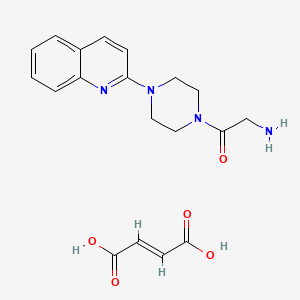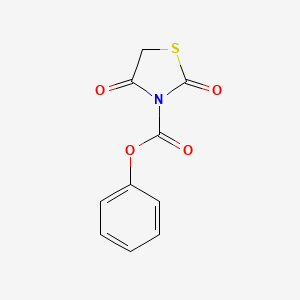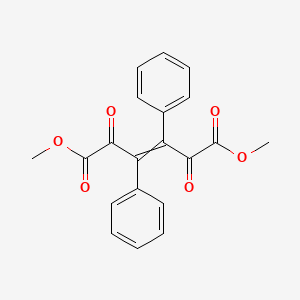
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is a synthetic organic compound that features a thiophene ring substituted with an azido group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the azido group can be introduced via nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction.
Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the prop-2-enoate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3-aminothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with an amino group instead of an azido group.
Ethyl 3-(3-bromothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with a bromo group instead of an azido group.
Uniqueness
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is unique due to the presence of the azido group, which can undergo specific reactions such as click chemistry, making it valuable for bioconjugation and materials science applications.
Eigenschaften
CAS-Nummer |
106183-72-6 |
|---|---|
Molekularformel |
C10H11N3O2S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
ethyl 3-(3-azidothiophen-2-yl)-2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-10(14)9(16-2)6-8-7(12-13-11)4-5-17-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
HVZZYWCXDWRTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C=CS1)N=[N+]=[N-])SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)









